

1-Benzylpyrazolidin-3-one CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Benzylpyrazolidin-3-one

Cat. No.: B102187

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An In-depth Technical Guide to 1-Benzylpyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzylpyrazolidin-3-one**, a heterocyclic organic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and discusses its potential mechanisms of action.

Core Compound Information

1-Benzylpyrazolidin-3-one is a derivative of pyrazolidinone, a class of compounds known for a range of biological activities. The core structure consists of a five-membered pyrazolidine ring with a ketone group at the 3-position and a benzyl group attached to one of the nitrogen atoms.

Property	Value	Source
CAS Number	17826-70-9	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1]
Molecular Weight	176.22 g/mol	[1]
IUPAC Name	1-benzylpyrazolidin-3-one	[1]

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **1-Benzylpyrazolidin-3-one** is not readily available in the cited literature, a general and plausible method can be inferred from the synthesis of related pyrazolidin-3-one derivatives. The following is a representative experimental protocol.

Reaction Scheme:

A potential synthetic route involves the condensation of a benzylhydrazine with an acrylic acid derivative, followed by cyclization.

Experimental Protocol: Synthesis of Pyrazolidin-3-one Derivatives

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine in a suitable solvent such as ethanol.
- **Addition of Reagents:** To this solution, add an equimolar amount of an appropriate acrylate, such as ethyl acrylate, and a catalytic amount of a base (e.g., sodium ethoxide).
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., acetic acid).
- **Extraction:** Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure **1-benzylpyrazolidin-3-one**.

Biological Activity and Experimental Protocols

Pyrazolidinone derivatives have been reported to possess a variety of biological activities, most notably antimicrobial and anti-inflammatory effects.^[2] The following sections detail the

experimental protocols to evaluate these activities for **1-Benzylpyrazolidin-3-one**.

Antimicrobial Activity

The antimicrobial potential of **1-Benzylpyrazolidin-3-one** can be assessed using the modified Kirby-Bauer method, also known as the disc diffusion technique.^[2]

Experimental Protocol: Disc Diffusion Assay

- **Preparation of Microbial Cultures:** Prepare fresh overnight cultures of the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in a suitable broth medium.
- **Inoculation:** Spread the microbial suspension uniformly over the surface of a sterile agar plate.
- **Application of Test Compound:** Impregnate sterile paper discs with a known concentration of **1-Benzylpyrazolidin-3-one** dissolved in a suitable solvent (e.g., DMSO). Place these discs on the inoculated agar surface.
- **Controls:** Use a disc with the solvent alone as a negative control and discs with standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
- **Incubation:** Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
- **Data Analysis:** Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory properties of **1-Benzylpyrazolidin-3-one** can be evaluated through in vitro and in vivo assays. A common in vitro method is the cyclooxygenase (COX) inhibition assay, as many anti-inflammatory drugs act by inhibiting COX enzymes.^[3] An established in vivo model is the carrageenan-induced paw edema test in rodents.^{[3][4]}

Experimental Protocol: In Vitro COX Inhibition Assay[3]

- **Enzyme and Substrate Preparation:** Use purified recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid, the substrate for COX enzymes.
- **Assay Procedure:** In a 96-well plate, combine the assay buffer, a heme cofactor, and varying concentrations of **1-Benzylpyrazolidin-3-one**. Add the COX-1 or COX-2 enzyme to each well and incubate.
- **Reaction Initiation and Measurement:** Initiate the enzymatic reaction by adding arachidonic acid. The peroxidase activity of COX is then measured colorimetrically by monitoring the oxidation of a chromogenic substrate at a specific wavelength.
- **Data Analysis:** Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the compound concentration.

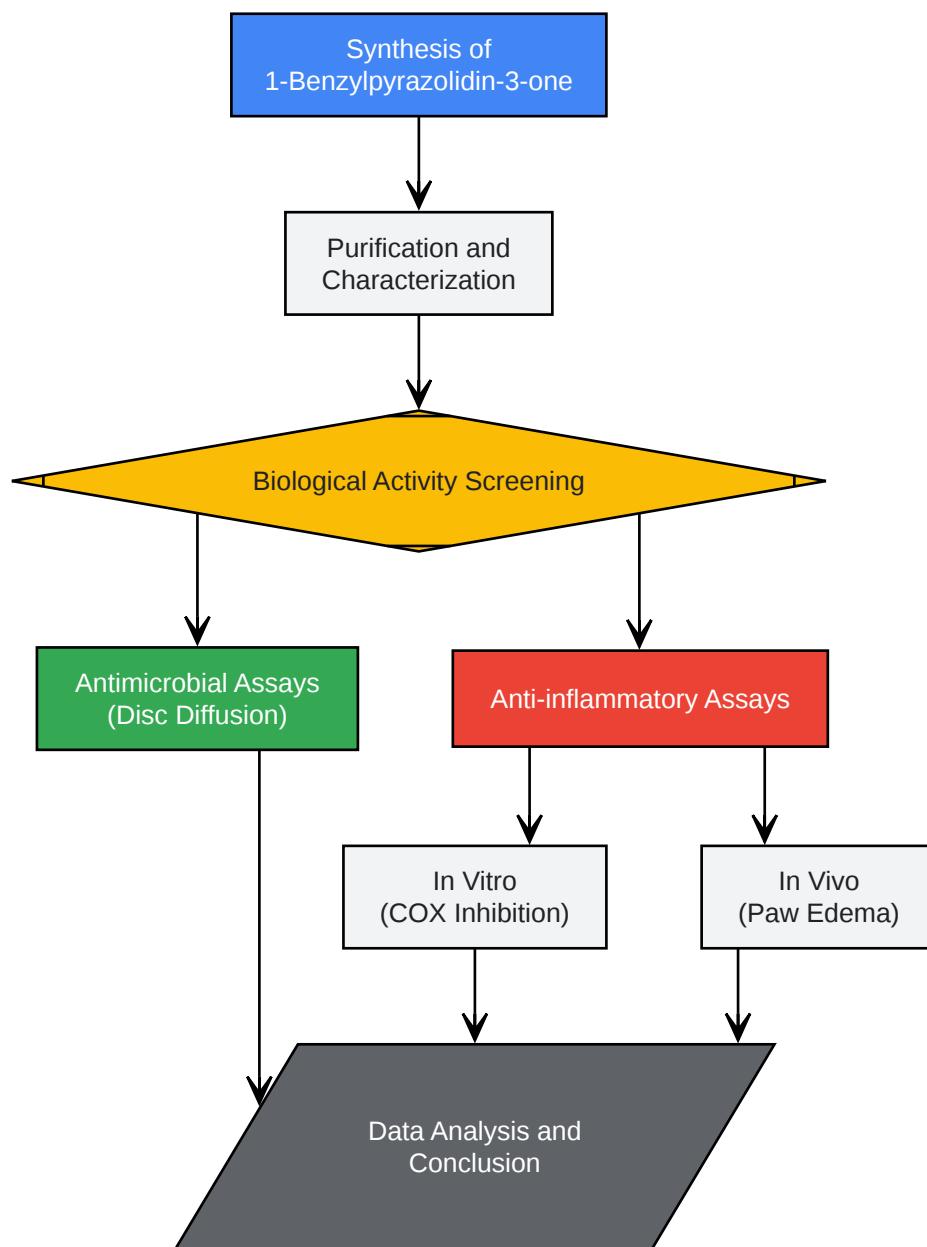
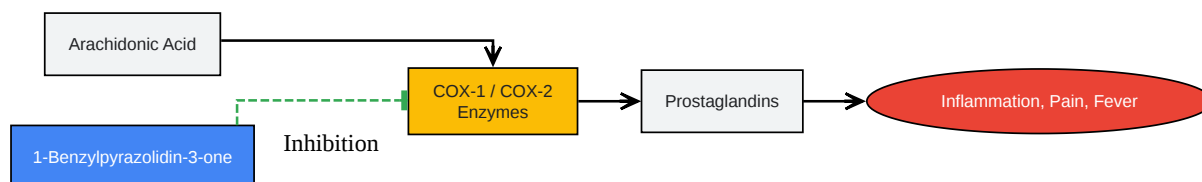
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema[3][4]

- **Animal Grouping:** Use adult rats or mice, divided into a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of **1-Benzylpyrazolidin-3-one**).
- **Compound Administration:** Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.
- **Induction of Inflammation:** After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
- **Measurement of Paw Edema:** Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of paw edema for each test group compared to the control group.

Potential Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of many pyrazolidinone derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Below is a diagram illustrating the proposed anti-inflammatory mechanism of action for **1-Benzylpyrazolidin-3-one** via the COX pathway.



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